molecular formula C10H14ClN3O B8507510 1-[3-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride

1-[3-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride

Cat. No. B8507510
M. Wt: 227.69 g/mol
InChI Key: XWUDAKIIORLXPP-UHFFFAOYSA-N
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Patent
US08354418B2

Procedure details

40.00 g (210 mmol) 3-(2-oxo-imidazolidin-1-yl)-benzonitrile are suspended in 1500 ml of methanol, 53 ml 37% hydrochloric acid are added. The mixture is hydrogenated for 20 hours at ambient temperature under a pressure of 7 bar with 4.00 g palladium/charcoal. The catalyst is filtered off, the filtrate is concentrated and the precipitate formed is suction filtered, washed with acetone and dried.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11].[ClH:15]>CO.[Pd]>[ClH:15].[NH2:11][CH2:10][C:9]1[CH:8]=[C:7]([N:3]2[CH2:4][CH2:5][NH:6][C:2]2=[O:1])[CH:14]=[CH:13][CH:12]=1 |f:4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O=C1N(CCN1)C=1C=C(C#N)C=CC1
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.NCC=1C=C(C=CC1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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